molecular formula C18H19N3OS B12272144 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B12272144
M. Wt: 325.4 g/mol
InChI Key: JFZIUYHAAYBOMF-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the phenyl group: The pyrazole derivative is then reacted with a phenyl halide in the presence of a base to form the desired phenyl-substituted pyrazole.

    Introduction of the ethyl linker: The phenyl-substituted pyrazole is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the thiophene ring: The final step involves the reaction of the intermediate with a thiophene derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyrazole or thiophene rings.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide is unique due to its specific combination of a pyrazole ring, a phenyl group, and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-thiophen-3-ylacetamide

InChI

InChI=1S/C18H19N3OS/c1-21-12-17(11-20-21)16-4-2-14(3-5-16)6-8-19-18(22)10-15-7-9-23-13-15/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,19,22)

InChI Key

JFZIUYHAAYBOMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CSC=C3

Origin of Product

United States

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